Differentiation in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Potency Against Porcine Enzyme
3-(3,5-Dichlorophenyl)-2-hydroxypyridine exhibits distinct potency as an inhibitor of porcine liver 4-Hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM [1]. While this activity is moderate compared to some advanced HPPD inhibitors, it serves as a key differentiator from its positional analog, 2-(3,5-dichlorophenyl)-4-hydroxypyridine (DCPH), which shows higher potency in this assay (IC50: 20 nM) [2]. This quantitative difference in inhibition demonstrates the significant impact of the hydroxypyridine substitution pattern on HPPD binding affinity.
| Evidence Dimension | In vitro inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | 2-(3,5-Dichlorophenyl)-4-hydroxypyridine (DCPH): IC50 = 20 nM |
| Quantified Difference | 4.5-fold lower potency |
| Conditions | Concentration required to achieve 50% inhibition against HPPD from pig liver |
Why This Matters
For researchers investigating HPPD as a target for herbicides or certain metabolic diseases, this 4.5-fold difference in potency directly informs scaffold selection, where a less potent inhibitor might be preferred for fine-tuning selectivity or reducing off-target effects.
- [1] BindingDB. (n.d.). BDBM50403928 CHEMBL307048. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 View Source
- [2] BindingDB. (n.d.). BDBM50403921 CHEMBL309664. Retrieved from https://bindingdb.org View Source
